Cas no 2229572-80-7 (4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide)

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide is a heterocyclic compound featuring a chloro-substituted pyrrolopyrimidine core with a carboximidamide functional group. This structure confers versatility in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of biologically active molecules. Its reactive chloro and carboximidamide groups enable selective modifications, facilitating the development of targeted inhibitors or ligands. The compound’s rigid fused-ring system enhances binding affinity in molecular interactions, making it valuable for drug discovery applications. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its utility spans nucleoside analogs, kinase inhibitors, and other therapeutic agents.
4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide structure
2229572-80-7 structure
Product name:4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide
CAS No:2229572-80-7
MF:C7H6ClN5
Molecular Weight:195.609038829803
CID:6577459
PubChem ID:165689161

4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide 化学的及び物理的性質

名前と識別子

    • 4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide
    • EN300-1993212
    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
    • 2229572-80-7
    • インチ: 1S/C7H6ClN5/c8-5-4-3(6(9)10)1-11-7(4)13-2-12-5/h1-2H,(H3,9,10)(H,11,12,13)
    • InChIKey: XDIWVTFRAJBVTD-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)NC=C2C(=N)N

計算された属性

  • 精确分子量: 195.0311729g/mol
  • 同位素质量: 195.0311729g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 91.4Ų

4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1993212-0.05g
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
2229572-80-7
0.05g
$1247.0 2023-09-16
Enamine
EN300-1993212-0.1g
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
2229572-80-7
0.1g
$1307.0 2023-09-16
Enamine
EN300-1993212-5g
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
2229572-80-7
5g
$4309.0 2023-09-16
Enamine
EN300-1993212-0.5g
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
2229572-80-7
0.5g
$1426.0 2023-09-16
Enamine
EN300-1993212-10.0g
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
2229572-80-7
10g
$6390.0 2023-06-01
Enamine
EN300-1993212-1.0g
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
2229572-80-7
1g
$1485.0 2023-06-01
Enamine
EN300-1993212-2.5g
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
2229572-80-7
2.5g
$2912.0 2023-09-16
Enamine
EN300-1993212-5.0g
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
2229572-80-7
5g
$4309.0 2023-06-01
Enamine
EN300-1993212-1g
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
2229572-80-7
1g
$1485.0 2023-09-16
Enamine
EN300-1993212-10g
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
2229572-80-7
10g
$6390.0 2023-09-16

4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide 関連文献

4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamideに関する追加情報

Introduction to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide (CAS No. 2229572-80-7)

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide, identified by its CAS number 2229572-80-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyrimidine class, a structural motif known for its broad biological activity and utility in drug discovery. The presence of a chloro substituent at the 4-position and a carboximidamide functional group at the 5-position introduces unique reactivity and binding properties, making it a valuable scaffold for developing novel therapeutic agents.

The pyrrolopyrimidine core is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting various biological pathways. Its fused bicyclic system provides a rigid framework that can be optimized for high affinity and selectivity towards biological targets. In particular, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide has been explored as a potential lead compound in the development of inhibitors for enzymes and receptors involved in cancer, inflammation, and viral infections. The carboximidamide moiety, in particular, is known to enhance binding interactions with biological targets due to its ability to form hydrogen bonds and participate in salt bridge formation.

Recent advancements in computational chemistry and structure-based drug design have enabled the rational optimization of such heterocyclic compounds. Studies have demonstrated that the chloro substituent at the 4-position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide can be leveraged to modulate electronic properties and improve binding affinity. Additionally, the carboximidamide group serves as a versatile handle for further derivatization, allowing chemists to explore diverse chemical space and identify compounds with enhanced pharmacological profiles.

In the context of oncology research, pyrrolopyrimidines have been extensively studied as kinase inhibitors. For instance, derivatives of this scaffold have shown promise in targeting tyrosine kinases and other enzymes overexpressed in cancer cells. The structural features of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide make it an attractive candidate for further development as an anticancer agent. By optimizing its core structure and substituents, researchers aim to enhance its potency, selectivity, and metabolic stability.

Moreover, the compound’s potential as an antiviral agent has not been overlooked. The ability of pyrrolopyrimidines to interfere with viral replication processes has been explored in several preclinical studies. The unique chemical properties of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide, including its capacity to interact with viral proteases and polymerases, make it a promising candidate for developing novel antiviral therapies. Ongoing research is focused on elucidating its mechanism of action and identifying optimal conditions for its application in therapeutic settings.

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the pyrrolopyrimidine ring system, followed by functional group modifications to introduce the chloro and carboximidamide moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings and drug discovery programs.

From a computational biology perspective, molecular docking studies have been instrumental in understanding how 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide interacts with biological targets. These studies provide insights into binding modes, key interaction points, and potential side effects. By integrating experimental data with computational predictions, researchers can design more effective derivatives with improved pharmacokinetic properties.

The pharmacokinetic profile of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide is another critical aspect under investigation. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways are carefully evaluated to ensure that the compound behaves favorably in vivo. Preclinical studies are underway to assess its pharmacokinetic properties in animal models, providing valuable data for future clinical development.

In conclusion,4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide (CAS No. 2229572-80-7) represents a promising candidate for further exploration in drug discovery. Its unique structural features and biological activity make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. With continued research focused on optimizing its pharmacological properties and understanding its mechanism of action, this compound holds significant potential for contributing to advancements in medicine.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd